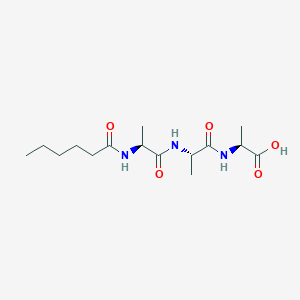
N-Hexanoyl-L-alanyl-L-alanyl-L-alanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Hexanoyl-L-alanyl-L-alanyl-L-alanine is a tripeptide compound consisting of three alanine residues with a hexanoyl group attached to the N-terminus
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Hexanoyl-L-alanyl-L-alanyl-L-alanine typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino and carboxyl groups of the alanine residues to prevent unwanted side reactions. The hexanoyl group is then introduced at the N-terminus through an acylation reaction. The protected tripeptide is subsequently deprotected to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) or solution-phase synthesis. SPPS is preferred for its efficiency and ability to produce high-purity peptides. The process involves the sequential addition of protected amino acids to a solid support, followed by cleavage and purification of the desired peptide.
化学反応の分析
Types of Reactions
N-Hexanoyl-L-alanyl-L-alanyl-L-alanine can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, leading to the formation of individual amino acids.
Oxidation: The compound can be oxidized to form disulfide bonds if cysteine residues are present.
Substitution: The hexanoyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide at elevated temperatures.
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: Yields individual amino acids (L-alanine).
Oxidation: Can form disulfide-linked peptides if cysteine is present.
Substitution: Results in peptides with different acyl groups at the N-terminus.
科学的研究の応用
N-Hexanoyl-L-alanyl-L-alanyl-L-alanine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its potential as a therapeutic agent, particularly in drug delivery systems.
Industry: Utilized in the development of peptide-based materials and coatings.
作用機序
The mechanism of action of N-Hexanoyl-L-alanyl-L-alanyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The hexanoyl group may enhance the compound’s hydrophobicity, facilitating its interaction with lipid membranes or hydrophobic pockets in proteins. The tripeptide structure allows for specific binding to target sites, potentially inhibiting or modulating their activity.
類似化合物との比較
Similar Compounds
N-Succinyl-L-alanyl-L-alanyl-L-alanine: A similar tripeptide with a succinyl group instead of a hexanoyl group.
L-Alanyl-L-alanyl-L-alanine: A tripeptide without any acyl group at the N-terminus.
Alanyl-glutamine: A dipeptide consisting of alanine and glutamine, used in dietary supplementation and cell culture.
Uniqueness
N-Hexanoyl-L-alanyl-L-alanyl-L-alanine is unique due to the presence of the hexanoyl group, which imparts distinct hydrophobic properties and potential for enhanced membrane interactions. This makes it particularly useful in applications requiring increased hydrophobicity and specific binding interactions.
特性
CAS番号 |
90288-33-8 |
|---|---|
分子式 |
C15H27N3O5 |
分子量 |
329.39 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-(hexanoylamino)propanoyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C15H27N3O5/c1-5-6-7-8-12(19)16-9(2)13(20)17-10(3)14(21)18-11(4)15(22)23/h9-11H,5-8H2,1-4H3,(H,16,19)(H,17,20)(H,18,21)(H,22,23)/t9-,10-,11-/m0/s1 |
InChIキー |
DQXZZQGXFHWDMM-DCAQKATOSA-N |
異性体SMILES |
CCCCCC(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O |
正規SMILES |
CCCCCC(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


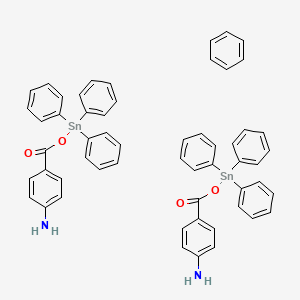
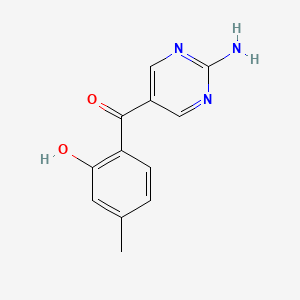

![2-[(Decane-1-sulfinyl)methyl]oxirane](/img/structure/B14348658.png)
![1,4-Bis[(4-hydroxyphenyl)sulfanyl]butane-2,3-diol](/img/structure/B14348668.png)

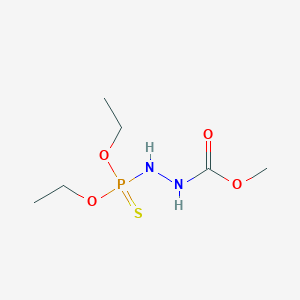
![(4-Chlorophenyl)[4-(4-methylbenzene-1-sulfonyl)-3-nitrophenyl]methanone](/img/structure/B14348685.png)
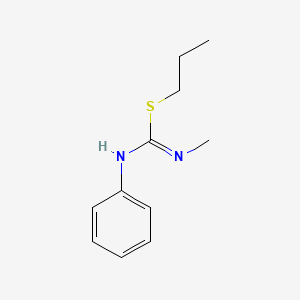
![Azuleno[1,2-b]furan](/img/structure/B14348691.png)
![3-Methylidene-1-[(4-methylphenyl)methyl]azetidin-2-one](/img/structure/B14348696.png)
![Acetic acid;2,9-dimethyl-6-propan-2-yl-1-oxaspiro[4.4]nonan-9-ol](/img/structure/B14348697.png)
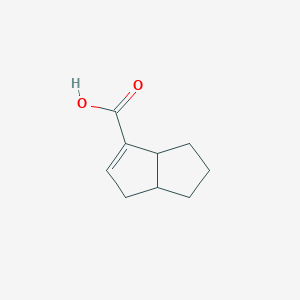
![N-[4-(Diethylamino)-2-methylphenyl]-N'-(2-hydroxyphenyl)urea](/img/structure/B14348710.png)
